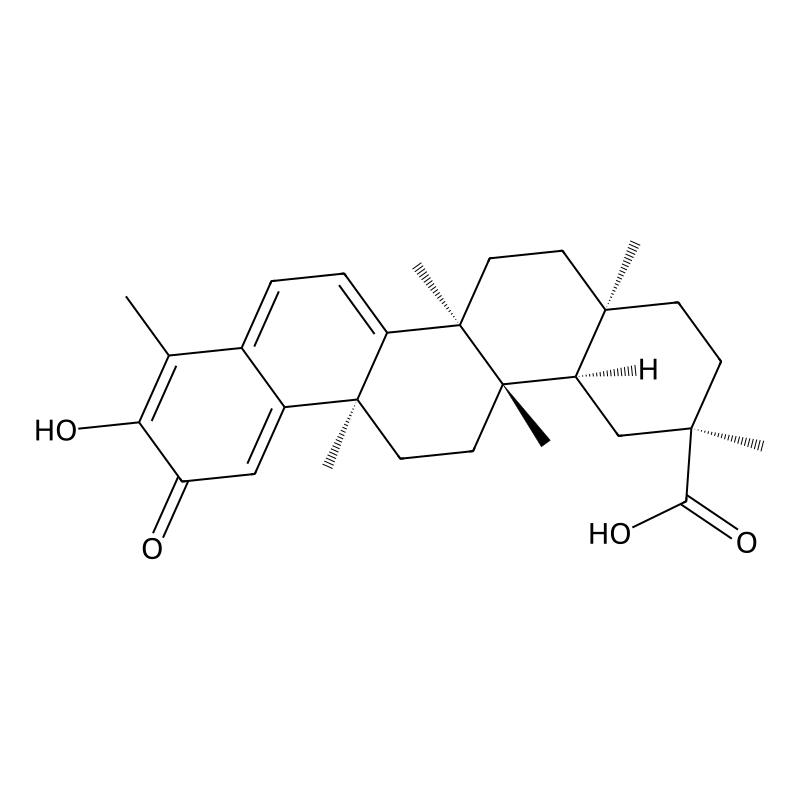

Celastrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Celastrol is a pharmacologically potent, friedelane-type pentacyclic triterpenoid isolated from Tripterygium wilfordii. Characterized by its unique quinone methide moiety and C-29 carboxylic acid, it serves as a highly reactive Michael acceptor and a critical precursor in medicinal chemistry. In procurement contexts, native Celastrol is primarily sourced as a high-purity reference standard for specific Hsp90 and proteasome inhibition assays, or as a lipophilic starting material (aqueous solubility ~0.014 mg/mL) for the development of advanced drug delivery systems. Its distinct covalent binding mechanism differentiates it from standard saturated triterpenoids, making it indispensable for targeted protein degradation and co-chaperone disruption workflows [1].

Research Fit

Substituting Celastrol with more common pentacyclic triterpenoids, such as ursolic acid or oleanolic acid, fundamentally alters assay outcomes due to the absence of the quinone methide moiety in the latter[1]. This reactive enone system is strictly required for the covalent modification of cysteine residues on target proteins. Furthermore, within Hsp90 inhibition workflows, standard N-terminal ATP-competitive inhibitors (e.g., 17-AAG or geldanamycin) cannot substitute for Celastrol, as they fail to disrupt the critical Hsp90-Cdc37 protein-protein interaction [2]. Consequently, buyers must procure exact native Celastrol when the research objective relies on C-terminal Hsp90 modulation, covalent thiol adduction, or establishing a low-solubility baseline for nanoparticle formulation.

Substitution Risk

C-Terminal Binding and Co-Chaperone Disruption vs. Standard Hsp90 Inhibitors

Unlike classical Hsp90 inhibitors that bind the N-terminal ATP pocket, Celastrol targets the C-terminus and uniquely disrupts the Hsp90-Cdc37 complex. In purified protein GST pull-down assays, the standard N-terminal inhibitor 17-AAG fails to alter Hsp90-Cdc37 binding even at concentrations up to 500 µM. In contrast, Celastrol effectively abolishes this complex formation, acting via direct thiol modification [1].

| Evidence Dimension | Hsp90-Cdc37 complex disruption capability |

| Target Compound Data | Celastrol: Complete disruption via C-terminal/thiol binding |

| Comparator Or Baseline | 17-AAG: No disruption at 500 µM |

| Quantified Difference | Absolute mechanistic divergence (active vs. inactive at 500 µM) |

| Conditions | Purified hHsp90β and GST-Cdc37 pull-down assay |

Procurement of Celastrol is mandatory for researchers specifically targeting the Cdc37 co-chaperone interaction, as standard ATP-competitive inhibitors will yield false negatives in these specific pathway assays.

Quinone Methide-Driven Covalent Reactivity vs. Saturated Triterpenoids

Celastrol's unique A/B-ring quinone methide acts as a potent Michael acceptor, allowing it to form covalent adducts with free thiols on target proteins. Closely related in-class substitutes like ursolic acid and betulinic acid possess a fully saturated carbocyclic core and completely lack this electrophilic reactivity. This structural difference translates to massive potency shifts; for example, in direct c-Myc/Max DNA binding inhibition, Celastrol achieves low micromolar IC50s comparable to synthetic inhibitors, whereas saturated triterpenoids require structural derivatization to show similar targeted activity [1].

| Evidence Dimension | Electrophilic thiol reactivity (Michael addition) |

| Target Compound Data | Celastrol: Contains reactive quinone methide |

| Comparator Or Baseline | Ursolic acid / Oleanolic acid: Saturated core, no Michael acceptor |

| Quantified Difference | Presence vs. absence of covalent adduct formation capability |

| Conditions | Structural pathway and target binding assays |

Buyers designing covalent probes or studying redox-sensitive allosteric sites cannot use cheaper, more common triterpenoids and must source the reactive Celastrol scaffold.

Extreme Hydrophobicity as a Baseline for Drug Delivery Validation

Pure native Celastrol exhibits exceptionally poor aqueous solubility, reported at approximately 0.014 mg/mL (14 µg/mL). This makes it an ideal lipophilic baseline for validating advanced delivery systems. When chemically modified into conjugates (e.g., nucleic acid aptamer–celastrol conjugates), solubility increases dramatically to >17.8 mg/mL. Procuring high-purity native Celastrol is essential to accurately quantify these >1000-fold solubility enhancements and calculate encapsulation efficiencies in liposomal or micellar formulations [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Native Celastrol: ~0.014 mg/mL |

| Comparator Or Baseline | Celastrol conjugates/formulations: >17.8 mg/mL |

| Quantified Difference | >1000-fold increase in aqueous solubility post-formulation |

| Conditions | Standard aqueous solubility assays at physiological pH |

Formulation scientists must procure the unmodified, highly insoluble native compound to serve as the strict control group when proving the efficacy of novel solubilization technologies.

Precursor Suitability for Therapeutic Window Optimization

While native Celastrol is highly potent (e.g., immunosuppressive IC50 of 82 nM), it suffers from a notoriously narrow therapeutic window, exhibiting a Selectivity Index (SI) of merely 1.5. Medicinal chemists utilize Celastrol as a synthetic precursor, targeting its C-29 carboxylic acid. Modifying this site into specific amides (e.g., methanamide derivatives) has been shown to yield IC50s of 25 nM while drastically reducing cytotoxicity, pushing the SI to 47.7. Thus, the native compound is procured specifically as the starting material for SI optimization[1].

| Evidence Dimension | Selectivity Index (SI) in immunosuppressive assays |

| Target Compound Data | Native Celastrol: SI = 1.5 (high toxicity) |

| Comparator Or Baseline | C-29 amide derivative: SI = 47.7 |

| Quantified Difference | 31-fold improvement in therapeutic window via derivatization |

| Conditions | Spleen cell cytotoxicity vs. immunosuppressive efficacy assays |

Chemical suppliers provide Celastrol not just as an active agent, but as an essential synthetic scaffold for labs aiming to engineer out its inherent toxicity while retaining its potent triterpenoid core.

Co-Chaperone Specific Hsp90 Inhibition Assays

Because Celastrol uniquely disrupts the Hsp90-Cdc37 interaction without competing for the N-terminal ATP pocket, it is the required pharmacological probe for validating Cdc37-dependent kinase degradation pathways, where standard inhibitors like 17-AAG produce false negatives [1].

Covalent Probe and Michael Acceptor Design

Due to its reactive quinone methide moiety, Celastrol is procured as a starting scaffold for synthesizing activity-based protein profiling (ABPP) probes targeting reactive cysteines, an application impossible with saturated triterpenoids like ursolic acid [2].

Baseline Control for Nanomedicine Formulation

With an extremely low native aqueous solubility (~0.014 mg/mL), high-purity Celastrol is utilized as a strict BCS Class II/IV benchmark compound to quantify the encapsulation efficiency and solubility enhancement of novel liposomal, polymeric, and cyclodextrin-based delivery systems [3].

Precursor for Low-Toxicity Analog Synthesis

In medicinal chemistry, native Celastrol is sourced specifically to exploit its C-29 carboxylic acid group. Derivatization at this site allows researchers to synthesize novel amides that overcome the compound's inherently narrow therapeutic window, improving the selectivity index by over 30-fold [4].

Application Fit Matrix

References

- [1] Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction. Journal of Biological Chemistry, 284(51) (2009).

- [2] Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids. Oncotarget, 6(32) (2015).

- [3] Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity. Frontiers in Pharmacology, 15 (2024).

- [4] Synthesis and Biological Evaluation of Celastrol Derivatives as Potential Immunosuppressive Agents. ACS Medicinal Chemistry Letters, 11(10) (2020).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Explore Compound Types